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Compound of Interest

Compound Name: Bilaid A

Cat. No.: B3025839

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Bilaid A, a novel tetrapeptide
with weak p-opioid agonist activity, isolated from the Australian estuarine fungus Penicillium sp.
MST-MF667. The determination of its unique molecular architecture, featuring an alternating L-
D-L-D stereochemical configuration, was accomplished through a combination of advanced
spectroscopic and chemical techniques. This document provides a comprehensive overview of
the data and methodologies employed, serving as a valuable resource for researchers in
natural product chemistry, pharmacology, and drug development.

Spectroscopic and Physicochemical
Characterization

The foundational step in the structural elucidation of Bilaid A involved its isolation and
characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic
Resonance (NMR) spectroscopy. These techniques provided crucial information regarding the
elemental composition, molecular weight, and the intricate connectivity of atoms within the
molecule.

Table 1: Physicochemical and Mass Spectrometry Data for Bilaid A
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Parameter Value
Molecular Formula C2sH38N40s
Molecular Weight 510.63 g/mol

m/z 511.2869 (calculated for C2sH3oN4Os™,

HR-ESI-MS ([M+H]*) 511.2915)

The molecular formula was established through High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS), which indicated a molecular weight of 510.63 g/mol .

Further detailed structural information was gleaned from one- and two-dimensional NMR
experiments. The proton (*H) and carbon (*3C) NMR spectra revealed the presence of four
amino acid residues.

Table 2: 1H and 3C NMR Spectroscopic Data for Bilaid A (in DMSO-ds)
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Positi Amino Acid 13C Chemical Shift !H Chemical Shift
osition
Residue (¢, ppm) (0H, ppm, J in Hz)
173.5 (C=0), 137.8 8.15 (d, J=8.5, NH),
(C), 129.2 (CHx2), 4.45 (m, a-CH), 3.05
1 L-Phenylalanine 128.1 (CHx2), 126.3 (dd, J=13.8, 4.5, B-
(CH), 54.5 (a-CH), CHa), 2.90 (dd,
37.1 (B-CH2) J=13.8, 9.5, B-CHb)
8.05 (d, J=8.8, NH),
171.8 (C=0), 59.2 (a-
4.20 (t, J=8.8, a-CH),
_ CH), 30.2 (B-CH),
2 D-Valine 2.00 (m, B-CH), 0.85
19.2 (y-CHs), 18.5 (y'-
(d, J=6.8, y-CHs), 0.80
CHs)
(d, J=6.8, y'-CH3)
7.95 (d, J=9.0, NH),
171.5 (C=0), 58.9 (a-
4.15 (t, J=9.0, a-CH),
. CH), 30.4 (B-CH),
3 L-Valine 1.95 (m, B-CH), 0.90
19.4 (y-CHs), 18.8 (y'-
(d, J=6.7, y-CHs), 0.88
CHs)
(d, J=6.7, y'-CH3)
172.9 (C=0), 138.2 8.30 (d, J=8.2, NH),
(C), 129.5 (CHx2), 4.60 (m, a-CH), 3.15
4 D-Phenylalanine 128.4 (CHx2), 126.5 (dd, J=13.5, 4.2, B-

(CH), 55.1 (a-CH),
37.5 (B-CH2)

CHa), 2.95 (dd,
J=13.5, 10.0, B-CHb)

Experimental Protocols

The structural elucidation of Bilaid A was a multi-step process, beginning with the fermentation

of the source organism and culminating in the chemical synthesis for stereochemical

confirmation.

Fermentation and Isolation

The fungal strain Penicillium sp. MST-MF667 was cultured in a suitable broth medium to

produce the target secondary metabolites. The culture broth was then subjected to a series of

extraction and chromatographic steps to isolate Bilaid A.
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Fermentation Extraction & Partition Chromatography

Fungal Culture Solvent Extraction
(Penicillium sp. MST-MF667) Culture Broth (e.g., Ethyl Acetare) | | Crude Extract [

Reversed-Phase HPLC }—P{ Pure Bilaid A ‘

Click to download full resolution via product page

Figure 1. Isolation workflow for Bilaid A.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: H, 13C, COSY, HSQC, and HMBC spectra
were acquired on a Bruker Avance 600 MHz spectrometer using DMSO-de as the solvent.
Chemical shifts (d) are reported in parts per million (ppm) relative to the solvent signal, and
coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Q-TOF
Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Stereochemical Analysis

The absolute stereochemistry of the amino acid residues was determined by Marfey's analysis.
This involved the acid hydrolysis of Bilaid A, followed by derivatization of the resulting amino
acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent). The resulting
diastereomeric derivatives were then analyzed by HPLC and compared with authentic
standards.

Derivatization
(Marfey's Reagent)

—P{ Diastereomeric Mixture

—P{ HPLC Analysis

o Acid Hydrolysis Amino Acid Mixture Stereochemical Assignment
Bilaid A e H Ehe, val) }—> I (L-Phe, D-Val, L-Val, D-Phe)
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Figure 2. Workflow for the stereochemical determination of Bilaid A.

Total Synthesis
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To unequivocally confirm the proposed structure and stereochemistry, Bilaid A was prepared
by solid-phase peptide synthesis (SPPS). The synthesis was performed on a rink amide resin
using Fmoc-protected amino acids. The sequential coupling of Fmoc-D-Phe-OH, Fmoc-L-Val-
OH, Fmoc-D-Val-OH, and Fmoc-L-Phe-OH, followed by cleavage from the resin and
purification by HPLC, yielded synthetic Bilaid A. The spectroscopic data of the synthetic
material were identical to those of the natural product, confirming the structure as L-Phe-D-Val-
L-Val-D-Phe.

Structural Connectivity and Key Correlations

The sequence of the tetrapeptide was established through the analysis of Heteronuclear
Multiple Bond Correlation (HMBC) NMR data. Key HMBC correlations were observed between
the amide protons and the carbonyl carbons of adjacent amino acid residues, as depicted
below.

Bilaid A (L-Phe-D-Val-L-Val-D-Phe)

HMBC(NH - C=0)

HMBC(NH - C=0)

HMBC(NH — C=0)

Click to download full resolution via product page
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Figure 3. Key HMBC correlations establishing the amino acid sequence of Bilaid A.

Conclusion

The structural elucidation of Bilaid A was achieved through a systematic application of modern
analytical techniques. High-resolution mass spectrometry provided the elemental composition,
while a suite of NMR experiments established the planar structure and amino acid sequence.
The unique alternating L-D-L-D stereochemistry was definitively determined by Marfey's
analysis and confirmed by total synthesis. This comprehensive structural information is
fundamental for understanding the structure-activity relationship of Bilaid A at the p-opioid
receptor and provides a basis for the design of novel analgesic agents.

« To cite this document: BenchChem. [Unraveling the Architecture of Bilaid A: A Technical
Guide to its Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025839#structural-elucidation-of-bilaid-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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